molecular formula C13H17BBrNO4 B2762049 3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid CAS No. 2377608-48-3

3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid

Cat. No.: B2762049
CAS No.: 2377608-48-3
M. Wt: 342
InChI Key: GTWHTOAHTKXGCD-UHFFFAOYSA-N
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Description

3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid (CAS: Not explicitly listed in evidence; referenced as "BC-1154" in Combi-Blocks ) is a boronic acid derivative featuring a brominated phenyl ring and a 1,4-dioxa-8-azaspiro[4.5]decane moiety. This spirocyclic structure confers unique steric and electronic properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals .

Properties

IUPAC Name

[3-bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrNO4/c15-11-7-10(14(17)18)8-12(9-11)16-3-1-13(2-4-16)19-5-6-20-13/h7-9,17-18H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWHTOAHTKXGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)N2CCC3(CC2)OCCO3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid typically involves multi-step organic reactions. One common approach is the reaction of 3-bromophenylboronic acid with 1,4-dioxa-8-azaspiro[4.5]decane under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromine atom to a higher oxidation state.

  • Reduction: Reduction of the boronic acid group to borane.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents such as sodium borohydride.

  • Substitution: Using nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation: Bromine-containing oxidized products.

  • Reduction: Borane derivatives.

  • Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology: In biological research, 3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid can be used as a probe to study enzyme activities and interactions with biological macromolecules.

Medicine: This compound has potential applications in drug discovery and development. Its unique structure may be exploited to design new therapeutic agents targeting specific diseases.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group facilitates the formation of carbon-carbon bonds by reacting with organohalides in the presence of a palladium catalyst.

Molecular Targets and Pathways:

  • In biological systems, the compound may interact with specific enzymes or receptors, leading to modulation of biological processes.

  • In medicinal applications, it may target specific disease pathways, contributing to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Spirocyclic Moieties

The following compounds share the 1,4-dioxa-8-azaspiro[4.5]decane core but differ in substituents and boronic acid positioning:

Compound Name Molecular Formula Molecular Weight Key Substituent Applications Availability References
Target Compound : 3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid C₁₃H₁₆BBrNO₄ 340.99 Bromophenyl Pharmaceutical intermediates, agrochemicals Discontinued
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenylboronic acid C₁₃H₁₈BNO₆S 327.17 Sulfonylphenyl Heterocyclic synthesis, drug discovery Available (ChemShuttle)
(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid C₁₂H₁₇BN₂O₄ 264.09 Pyridinyl Medicinal chemistry, biomedicine Available (Amadis Chemical)
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid C₁₄H₁₉BFNO₄ 295.11 Fluorophenylmethyl Research applications Request-based synthesis

Key Observations :

  • Steric Hindrance : The pyridinyl analog (C₁₂H₁₇BN₂O₄) reduces steric bulk compared to the bromophenyl target compound, possibly increasing reactivity in cross-coupling reactions .
  • Bioactivity : Fluorophenylmethyl substitution introduces electron-withdrawing effects, which may enhance binding affinity in drug-target interactions .

Bromophenylboronic Acid Derivatives Without Spirocyclic Moieties

Compounds lacking the spirocyclic group but retaining bromophenylboronic acid functionality:

Compound Name Molecular Formula Molecular Weight Key Substituent Applications Availability References
2-Bromo-5-(trifluoromethyl)phenylboronic acid C₇H₅BBrF₃O₂ 268.82 Trifluoromethylphenyl Organometallic chemistry >97% purity (Kanto)
3-Bromo-5-(trifluoromethyl)phenylboronic acid C₇H₅BBrF₃O₂ 268.82 Trifluoromethylphenyl High-throughput synthesis >97% purity (Kanto)

Comparison with Target Compound :

  • Lipophilicity : Trifluoromethyl groups increase lipophilicity, favoring membrane permeability in bioactive molecules .

Biological Activity

3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid (CAS Number: 2377608-48-3) is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a unique spirocyclic structure, which may influence its interactions with biological targets.

  • Molecular Formula : C13H17BBrNO4
  • Molecular Weight : 341.99 g/mol
  • Purity : ≥95%
  • Storage Conditions : Refrigerated

Biological Activity

The biological activity of this compound is primarily associated with its interactions with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

  • σ1 Receptor Ligand Activity : Compounds related to the spirocyclic moiety have shown affinity for sigma receptors, which are implicated in several neurological processes and diseases. For instance, a related compound demonstrated a high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors, indicating potential for use in neuropharmacology .
  • Antiviral Properties : The synthesis of antiviral drugs utilizing similar structural motifs has been explored extensively. Studies suggest that modifications to the spirocyclic framework can enhance antiviral activity against various viruses by targeting specific viral proteins or host cell pathways .
  • Tumor Imaging and Treatment : The incorporation of boronic acids in drug design has been linked to improved imaging techniques and therapeutic efficacy in cancer treatment. For example, derivatives have been used in PET imaging to visualize tumor sites due to their selective binding properties .

Case Study 1: Sigma Receptor Interaction

A study evaluated the binding affinity of various piperidine derivatives, including those with spirocyclic structures, for σ1 and σ2 receptors. The findings highlighted that substituents on the piperidine ring significantly influenced receptor selectivity and binding affinity, suggesting a promising pathway for drug development targeting these receptors .

Case Study 2: Antiviral Activity

Research on the synthesis of antiviral compounds through greener chemistry methods showed that spirocyclic derivatives could effectively inhibit viral replication. The study emphasized the importance of structural modifications to enhance bioactivity while minimizing environmental impact during synthesis .

Comparative Analysis of Related Compounds

Compound NameStructure TypeK(i) Affinity (nM)Biological Activity
This compoundBoronic Acid DerivativeNot yet determinedPotential σ1 receptor ligand
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSpirocyclic Compound5.4 ± 0.4High σ1 receptor affinity
N-(1-thia-4-azaspiro[4.5]decan-4-yl) carboxamideAntiviral AgentNot specifiedAntiviral activity

Q & A

Q. What are the optimal synthetic pathways for 3-bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid?

The synthesis typically involves multi-step reactions starting from commercially available 1,4-dioxa-8-azaspiro[4.5]decane. Key steps include:

  • Bromination : Introduction of bromine at the phenyl ring via electrophilic substitution under controlled temperature (0–5°C) using brominating agents like NBS (N-bromosuccinimide) .
  • Boronation : Suzuki-Miyaura coupling precursors are generated via palladium-catalyzed borylation. Common reagents include bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in anhydrous THF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are used to isolate the final product. Purity is confirmed by NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Techniques :
    • ¹H/¹³C NMR : Confirms substitution patterns and spirocyclic integrity. Key signals include the boronic acid proton (δ 7.5–8.5 ppm) and spirocyclic ether/amine protons (δ 3.5–4.5 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₈BBrNO₄⁺: calc. 364.05) .
    • HPLC : Quantifies purity (>97%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the recommended storage conditions to prevent degradation?

  • Store at 0–6°C under inert atmosphere (argon or nitrogen) in amber vials to avoid boronic acid oxidation and moisture absorption .

Advanced Research Questions

Q. How does the spirocyclic moiety influence reactivity in cross-coupling reactions?

The 1,4-dioxa-8-azaspiro[4.5]decane group imposes steric hindrance, which:

  • Slows transmetalation in Suzuki-Miyaura couplings, requiring optimized catalysts (e.g., PdCl₂(dtbpf)) and elevated temperatures (80–100°C) .
  • Enhances regioselectivity in aryl-aryl bond formation due to electronic effects from the spirocyclic nitrogen and oxygen atoms .
  • Data Example : A study on analogous spirocyclic boronic acids showed 15–20% higher yields in couplings with electron-deficient aryl halides compared to non-spiro analogs .

Q. What biological targets or applications are hypothesized for this compound?

  • Immunomodulation : Structural analogs (e.g., spirocyclic sulfonamides) inhibit PD-1/PD-L1 interactions, suggesting potential in cancer immunotherapy .
  • Enzyme Inhibition : The boronic acid group may act as a reversible inhibitor for serine proteases (e.g., chymotrypsin) via covalent bond formation with active-site hydroxyl groups .
  • Material Science : Polar spirocyclic groups improve solubility in polar solvents (e.g., DMSO), enabling applications in polymer coatings or drug-delivery matrices .

Q. How can contradictions in catalytic efficiency data be resolved?

Discrepancies in reaction yields often arise from:

  • Catalyst-Particle Aggregation : Use stabilizing ligands (e.g., SPhos) to maintain Pd dispersion .
  • Boronic Acid Stability : Monitor hydrolysis via ¹¹B NMR; additives like molecular sieves reduce water content .
  • Case Study : A 2024 study found that replacing THF with dioxane increased coupling yields by 30% for sterically hindered boronic acids .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulates binding to PD-L1 (PDB: 5J8O) with a predicted binding energy of −8.2 kcal/mol .
  • DFT Calculations (Gaussian 16) : Analyzes boronic acid’s Lewis acidity (Fukui indices) to predict nucleophilic attack sites .

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